1-(Pyridazin-4-yl)propan-1-one: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
1-(Pyridazin-4-yl)propan-1-one: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
Executive Summary
The functionalization of electron-deficient heterocycles remains a cornerstone of modern medicinal chemistry. 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2), also known as 4-propionylpyridazine, serves as a critical building block for developing bioactive molecules with improved aqueous solubility and unique hydrogen-bonding profiles. Because the pyridazine scaffold strongly resists classical electrophilic aromatic substitution, synthesizing this compound requires orthogonal strategies, most notably radical-mediated nucleophilic aromatic substitution.
This whitepaper provides an in-depth, self-validating technical guide to the physical properties, mechanistic causality, and step-by-step synthesis of 1-(pyridazin-4-yl)propan-1-one.
Chemical Structure & Physical Properties
Understanding the physicochemical baseline of 1-(pyridazin-4-yl)propan-1-one is essential for predicting its behavior during synthesis and purification. The compound features a highly electron-deficient diazine ring conjugated with a propionyl group, rendering it highly polar. According to chemical substance databases, this compound carries specific GHS hazard classifications, including Acute Toxicity 4 and Eye/Skin Irritation, necessitating proper laboratory safety controls 1[1].
Table 1: Physicochemical and Safety Profile
| Property / Parameter | Value / Description |
| Chemical Name | 1-(pyridazin-4-yl)propan-1-one |
| CAS Number | 66645-87-2 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Structural Features | 1,2-diazine core; C4-propionyl substitution |
| GHS Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Mechanistic Pathway: The Logic of Minisci Acylation
The Challenge: Pyridazine is profoundly electron-deficient. Standard Friedel-Crafts acylation relies on electrophilic attack, which fails completely on the pyridazine core because the two electronegative nitrogen atoms withdraw electron density from the ring.
The Solution (Causality): To functionalize the C4 position, we must invert the classical paradigm and use a nucleophilic radical. The Minisci acylation achieves this by generating an acyl radical that attacks a protonated heterocycle 2[2].
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LUMO Lowering: By adding a strong acid (like Trifluoroacetic acid, TFA), we protonate the pyridazine nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly reactive toward nucleophiles.
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Radical Generation: Silver-catalyzed oxidative decarboxylation of 2-oxobutanoic acid using ammonium persulfate generates the highly nucleophilic propionyl radical. Modern alternative protocols also utilize electrocatalytic generation mediated by NH₄I to avoid heavy metals 3[3].
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Regioselectivity: The propionyl radical attacks the most electron-deficient carbon. In protonated pyridazine, the C4 position is highly favored over C3 due to both steric and electronic factors, leading to the desired 1-(pyridazin-4-yl)propan-1-one 2[2].
Minisci acylation mechanism for 1-(pyridazin-4-yl)propan-1-one synthesis.
Experimental Protocol: A Self-Validating Workflow
As an application scientist, I emphasize that a robust protocol must contain internal feedback loops. The following procedure for the synthesis of 1-(pyridazin-4-yl)propan-1-one is designed with self-validating checkpoints to ensure reaction fidelity.
Step-by-Step Methodology
Step 1: System Preparation & Acidification
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Action: In a 250 mL round-bottom flask, dissolve pyridazine (10 mmol) in a biphasic mixture of Dichloromethane (DCM) and Water (1:1, 40 mL). Slowly add Trifluoroacetic acid (TFA, 15 mmol).
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Causality: The biphasic system partitions the organic products from the aqueous radical generators. TFA protonates the pyridazine, activating it for nucleophilic attack.
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Self-Validation Check: The pH of the aqueous layer must be < 2. A higher pH will result in unreacted starting material due to insufficient LUMO lowering.
Step 2: Precursor & Catalyst Addition
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Action: Add 2-oxobutanoic acid (30 mmol) and Silver Nitrate (AgNO₃, 1 mmol, 10 mol%) to the vigorously stirring mixture. Heat the system to 40 °C.
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Causality: 2-oxobutanoic acid is the source of the propionyl radical. The Ag⁺ acts as an electron shuttle.
Step 3: Radical Initiation (Critical Step)
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Action: Dissolve Ammonium Persulfate ((NH₄)₂S₂O₈, 30 mmol) in 15 mL of water. Add this solution dropwise over 60 minutes using a syringe pump.
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Causality: Dropwise addition is mandatory. High local concentrations of persulfate will cause the propionyl radicals to rapidly dimerize into 3,4-hexanedione rather than attacking the heterocycle.
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Self-Validation Check: You should observe mild gas evolution (CO₂ from decarboxylation) and a transient darkening of the solution (Ag²⁺/Ag³⁺ species formation). If no gas evolves, the radical initiation has failed.
Step 4: Reaction Monitoring & Quenching
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Action: After 2 hours, monitor via TLC (Eluent: 5% MeOH in DCM). Once the starting material is consumed, cool the reaction to 0 °C and slowly add saturated aqueous NaHCO₃ until pH 8 is reached.
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Causality: Neutralization deprotonates the intermediate radical cation adduct, restoring the aromaticity of the pyridazine ring and driving the reaction to completion.
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Self-Validation Check: Effervescence will occur during neutralization. The product will partition entirely into the DCM layer, leaving the aqueous layer free of UV-active spots.
Step 5: Isolation & Purification
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Action: Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Step-by-step experimental workflow for the Minisci acylation of pyridazine.
Analytical Characterization
To verify the structural integrity of the synthesized 1-(pyridazin-4-yl)propan-1-one, quantitative analytical data must be collected. The following table summarizes the expected spectroscopic signatures based on the electronic environment of the C4-substituted pyridazine ring.
Table 2: Expected Analytical Data
| Analytical Technique | Expected Signals / Observations | Structural Correlation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.50 (d, 1H), δ 9.35 (d, 1H), δ 7.85 (dd, 1H) | Deshielded aromatic protons of the pyridazine core (C3, C6, C5). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.05 (q, J = 7.2 Hz, 2H) | Methylene protons of the propionyl group adjacent to the carbonyl. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, J = 7.2 Hz, 3H) | Terminal methyl protons of the propionyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198.5 | Carbonyl carbon (C=O). |
| LC-MS (ESI+) | m/z 137.1 [M+H]⁺ | Confirms the molecular weight of the desired product (MW: 136.15). |
References
- 1-(pyridazin-4-yl)
- Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH₄I Source: Organic Letters - ACS Publications URL
- Homolytic acylation of protonated pyridines and pyrazines with α-keto acids: the problem of monoacylation Source: The Journal of Organic Chemistry - ACS Publications URL
